BI 01383298 is a potent, selective, and cell-permeable chemical probe designed to inhibit the bromodomains of BRD9 and BRD7, key subunits of the non-canonical BAF (ncBAF) chromatin remodeling complex. [1] It serves as a high-quality tool compound for investigating the biological functions of these specific epigenetic readers in cellular pathways, particularly in oncology research where BRD9 is an emerging therapeutic target. Its well-characterized profile enables precise interrogation of BRD9/7-dependent gene regulation and cellular phenotypes. [1]
Substituting BI 01383298 with other bromodomain inhibitors, even those targeting BRD9, introduces significant experimental variables that can compromise data integrity. Close analogs or earlier-generation probes like I-BRD9 exhibit distinct differences in cellular potency and pharmacokinetic properties, which can lead to inequivalent target engagement and misleading biological outcomes. [1] Furthermore, using less selective inhibitors, such as pan-BET compounds (e.g., JQ1), fails to isolate the specific functions of BRD9/7 and instead produces confounding effects from the inhibition of BRD2, BRD3, and BRD4. [1] The selection of a precisely characterized probe like BI 01383298 is therefore critical for achieving reproducible and accurately attributable results in studies of the ncBAF complex.
BI 01383298 demonstrates an outstanding selectivity profile for BRD9 over the highly studied BET family bromodomain BRD4(1). In a direct biochemical comparison, BI 01383298 showed an IC50 for BRD4(1) of >100,000 nM, resulting in a selectivity ratio of over 23,000-fold in favor of BRD9. [1] This level of selectivity is critical for ensuring that observed cellular effects are a direct result of BRD9/7 inhibition and not confounded by the potent, and functionally distinct, activities associated with BET inhibition.
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | BRD9 IC50 = 4.3 nM; BRD4(1) IC50 > 100,000 nM |
| Comparator Or Baseline | BRD4(1) Bromodomain |
| Quantified Difference | >23,000-fold selectivity for BRD9 over BRD4(1) |
| Conditions | AlphaScreen biochemical assay |
This extreme selectivity ensures experimental results are attributable specifically to BRD9/7 function, preventing misleading data caused by off-target BET pathway modulation.
While biochemical affinity is important, effective performance in a cellular context is essential for a tool compound. In a live-cell NanoBRET assay measuring target engagement, BI 01383298 demonstrated an EC50 of 63 nM. [1] Under identical assay conditions, the widely used alternative probe, I-BRD9, was significantly less potent, with an EC50 of 290 nM. [1] This indicates that BI 01383298 more effectively reaches and binds to BRD9 within a live-cell environment.
| Evidence Dimension | Cellular Target Engagement (EC50) |
| Target Compound Data | 63 nM |
| Comparator Or Baseline | I-BRD9: 290 nM |
| Quantified Difference | 4.6-fold more potent in cells than I-BRD9 |
| Conditions | HEK293 cells, BRD9-NanoLuc/Histone H3.3-HaloTag NanoBRET assay |
Higher cellular potency allows for the use of lower, more physiologically relevant concentrations in experiments, reducing the risk of off-target effects and improving data reliability.
The practical utility of a chemical probe is heavily influenced by its physical properties. BI 01383298 was specifically optimized for improved aqueous solubility, a key parameter for ease of handling and formulation in biological assays. [1] It exhibits a thermodynamic aqueous solubility of 10 µg/ml, a significant improvement over earlier compounds in its development series. [1] This property simplifies the preparation of aqueous stock solutions and reduces the reliance on high concentrations of organic co-solvents like DMSO, which can introduce artifacts in sensitive cellular assays.
| Evidence Dimension | Aqueous Thermodynamic Solubility |
| Target Compound Data | 10 µg/ml |
| Comparator Or Baseline | Earlier-stage developmental compounds with lower solubility |
| Quantified Difference | Not specified against a single external comparator, but highlighted as a key optimization feature. |
| Conditions | Thermodynamic solubility measurement at pH 7.4 |
Enhanced solubility simplifies experimental workflows, reduces potential solvent-induced artifacts, and improves the compound's suitability for a wider range of in vitro assays.
Due to its >23,000-fold selectivity against BRD4, BI 01383298 is the right choice for studies aiming to isolate the specific downstream consequences of BRD9 and BRD7 inhibition. This allows for clear interpretation of results without the confounding influence of blocking the well-documented functions of BET proteins in transcriptional regulation. [1]
With its 4.6-fold greater potency in live-cell target engagement assays compared to I-BRD9, BI 01383298 is highly suitable for cell-based studies, such as those in acute myeloid leukemia (AML) cell lines. Its ability to effectively engage the target at lower concentrations ensures more reliable and reproducible phenotypic outcomes. [1]
The combination of high potency, exceptional selectivity, proven cellular activity, and favorable solubility makes BI 01383298 an ideal tool compound for validating the roles of BRD9 and BRD7 in various disease models. Its robust characterization provides a solid foundation for building a therapeutic hypothesis. [1]